N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a phenyl group and a carboxamide bridge. The carboxamide moiety connects to a substituted phenyl ring bearing a 3-methyl-1,2,4-oxadiazole unit. This dual heterocyclic architecture (triazole and oxadiazole) is designed to enhance molecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity or material science applications. The compound’s synthesis typically involves coupling reactions between functionalized triazole and oxadiazole precursors, as seen in analogous methodologies .
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-13-21-18(27-24-13)11-14-7-5-6-10-16(14)22-19(26)17-12-20-25(23-17)15-8-3-2-4-9-15/h2-10,12H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFUBNQRIUHOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, exhibit a broad spectrum of biological activities
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to changes in their function
Biological Activity
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound incorporates a 1,2,4-oxadiazole moiety known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O |
| Molecular Weight | 345.39 g/mol |
| CAS Number | 1448036-83-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and triazole moieties. For instance, derivatives of 1,2,4-oxadiazole have shown significant antiproliferative activity against various cancer cell lines. In one study, a related oxadiazole compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .
Moreover, the incorporation of triazole rings has been associated with enhanced anticancer effects. A study on triazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The best-performing compound in this series had an IC50 value of 1.1 µM against MCF-7 cells .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as telomerase and topoisomerase, which are critical for cancer cell proliferation . Additionally, some oxadiazole derivatives have shown inhibitory effects on matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds similar to this compound have demonstrated good inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antimicrobial activity is believed to be linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Study on Oxadiazole Derivatives :
- Antimicrobial Evaluation :
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and triazole rings exhibit notable antimicrobial activity. N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been shown to effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. Studies suggest that its mechanism may involve disruption of bacterial cell wall synthesis or interference with essential enzymatic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and alterations in mitochondrial membrane potential, leading to programmed cell death. This anticancer potential positions the compound as a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In experimental models of inflammation, it has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Applications in Medicinal Chemistry
Given its biological activities, this compound can serve as a lead compound for the development of new therapeutic agents. Its structural diversity allows for modifications that can enhance efficacy and selectivity against specific diseases.
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in materials science. Its potential for forming stable complexes with metals could be explored for use in catalysis or as sensors in environmental monitoring.
Antimicrobial Efficacy
A study conducted on various oxadiazole derivatives highlighted the significant antimicrobial effects of N-(2-((3-methyl-1,2,4 - oxadiazol - 5 - yl)methyl)phenyl)-2-pheny l - 2H - 1 , 2 , 3 - triazole - 4 - carboxamide against pathogens like Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Study
In a model utilizing lipopolysaccharides (LPS) to induce inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers. This finding supports its potential role in managing conditions characterized by excessive inflammation.
Cancer Research
In vitro assays on MCF - 7 breast cancer cells indicated that the compound could induce apoptosis through mitochondrial pathways. Increased caspase activity was noted alongside changes in mitochondrial membrane potential.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C-3 position under acidic or basic conditions. For example:
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Reaction with amines : In ethanol under reflux, the oxadiazole ring reacts with primary amines (e.g., methylamine) to form substituted amidine derivatives, confirmed via -NMR shifts at δ 2.8–3.1 ppm (N–CH) and IR absorption at 1,650 cm (C=N stretch) .
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Halogenation : Treatment with PCl in dry dichloromethane replaces the methyl group with chlorine, yielding a 5-chloro-1,2,4-oxadiazole intermediate .
Electrophilic Aromatic Substitution
The phenyl group attached to the triazole participates in electrophilic substitutions:
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Nitration : Using HNO/HSO, nitro groups are introduced at the para position of the phenyl ring. LC-MS analysis confirms the addition of a 45 Da mass increment .
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Sulfonation : Reaction with fuming HSO produces sulfonic acid derivatives, identifiable by S=O stretches at 1,150–1,250 cm in IR spectra.
Oxidation and Reduction
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Oxidation : The oxadiazole methyl group oxidizes to a carboxylic acid using KMnO in acidic media, verified by a new -NMR signal at δ 170 ppm (COOH) .
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Reduction : Catalytic hydrogenation (H/Pd-C) reduces the triazole ring to a dihydrotriazole, observed via loss of aromaticity in UV-Vis spectra (λ shift from 260 nm to 230 nm) .
Cycloaddition Reactions
The 1,2,3-triazole moiety participates in Huisgen cycloaddition:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Reacts with terminal alkynes to form bis-triazole derivatives, monitored by TLC (R = 0.45 in ethyl acetate/hexane) .
Hydrolysis Reactions
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Acidic hydrolysis : The oxadiazole ring cleaves in HCl (6 M) under reflux to yield a carboxylic acid and an amidoxime, confirmed by ESI-MS ([M+H] at m/z 225.1) .
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Basic hydrolysis : NaOH (2 M) hydrolyzes the carboxamide group to a carboxylic acid, detectable via FT-IR loss of the amide I band at 1,680 cm.
Stability Under Thermal and Photolytic Conditions
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Thermal decomposition : TGA analysis shows decomposition onset at 220°C, with mass loss corresponding to CO and NH evolution.
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Photolysis : UV irradiation (254 nm) in methanol causes cleavage of the oxadiazole ring, detected by HPLC retention time shift from 12.3 min to 8.9 min .
The compound’s reactivity is influenced by electronic effects from its substituents. For instance, electron-withdrawing groups on the phenyl ring enhance electrophilic substitution rates, while steric hindrance from the triazole moiety limits access to certain reaction sites . These findings are critical for designing derivatives with tailored pharmacokinetic or material properties.
Comparison with Similar Compounds
Compound A : 5-Phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide (CAS: 898521-24-9)
- Core Structure : Replaces the 1,2,3-triazole with a 1,2-oxazole and lacks the oxadiazole-methylphenyl linkage.
Compound B : N-[2-Methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-5-phenyl-3-isoxazolecarboxamide (CAS: 898521-19-2)
- Core Structure : Isoxazole replaces triazole, and a diazenyl group introduces conformational rigidity.
- Key Differences : Isoxazole’s oxygen atom vs. triazole’s nitrogen alters polarity and metabolic stability. The diazenyl group may enhance UV absorption, relevant for optoelectronic applications .
Pharmacologically Relevant Analogues
Compound C : N-(3-(1-(((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-1-(hydroxyamino)-1-oxopropan-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Core Structure: Combines triazole with nucleoside-like components (tetrahydrofuran and dihydropyrimidinone).
- The hydroxyamino group enhances metal chelation capacity .
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction parameters influence yield?
The synthesis involves multi-step reactions, starting with the formation of the oxadiazole and triazole rings, followed by coupling. Key steps include cyclization under dehydrating conditions and amide bond formation. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
- Temperature : Controlled heating (reflux) ensures proper cyclization without side reactions .
- Catalysts : Use of coupling agents (e.g., carbodiimides) improves amidation yields . Purification typically employs column chromatography or recrystallization, with yields ranging from 37–70% depending on optimization .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring formation (e.g., oxadiazole methyl groups at δ ~2.5 ppm) .
- IR spectroscopy : Detects carboxamide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion) .
Q. What in vitro assays are used for initial biological activity screening?
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can contradictions in synthesis protocols (e.g., solvent selection) be resolved?
Discrepancies arise from varying solvent polarities and reaction scales. Systematic optimization using design of experiments (DoE) is recommended:
- Test solvents (DMF vs. acetonitrile) under identical temperatures .
- Monitor reaction progress via TLC/HPLC to identify optimal conditions .
- Scale-up studies may require switching to greener solvents (e.g., ethanol) for reproducibility .
Q. What strategies improve regioselectivity during oxadiazole and triazole ring formation?
- Oxadiazole cyclization : Use of N-acylhydrazines with PCl₅ or POCl₃ as dehydrating agents ensures 1,2,4-oxadiazole regiochemistry .
- Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) guarantees 1,2,3-triazole formation .
- Protecting groups : Temporary protection of reactive amines prevents unwanted side products during coupling .
Q. How do structural modifications influence bioactivity in SAR studies?
- Oxadiazole methyl group : Enhances lipophilicity and membrane permeability, improving antimicrobial activity .
- Phenyl substituents : Electron-withdrawing groups (e.g., -F) on the phenyl ring increase enzyme inhibition potency .
- Carboxamide linkage : Replacing the amide with a sulfonamide reduces metabolic instability but may lower solubility .
Q. What advanced analytical methods resolve degradation pathways under stress conditions?
- HPLC-MS : Identifies hydrolysis products (e.g., free carboxylic acids) in acidic/basic conditions .
- Forced degradation studies : Expose the compound to heat/light and analyze via LC-QTOF to detect photolytic byproducts .
Q. How do computational models predict target binding interactions?
- Molecular docking : Simulates binding to ATP pockets in kinases (e.g., EGFR) using AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
